molecular formula C20H26N4O4 B2964760 N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-49-9

N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2964760
CAS RN: 898435-49-9
M. Wt: 386.452
InChI Key: YWHCPVLZJUWDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on quinoline derivatives, such as the synthesis of functionalized aminoquinolines, has shown potential biological activity. These compounds, prepared through cyclization of diallylaminoquinolines and chloro-N-quinolinylbutanamides, revealed moderate potency against malaria and certain fungal infections (Vandekerckhove et al., 2015).

Photophysical and Chemical Properties

  • Studies on the absorption and fluorescence characteristics of morpholine derivatives demonstrate their potential for intramolecular charge transfer (ICT) applications. This provides a foundation for their use in photophysical research and as fluorescent dyes (Deepa et al., 2013).

Synthetic Methodologies

  • An efficient synthesis route for pyrroloquinolones, incorporating morpholine and achieving critical transformations through selective iodination and coupling reactions, has been developed. This underscores the importance of these compounds in pharmaceutical research and development (Dorow et al., 2006).

Antagonist and Agonist Activities

  • Imidazoquinoxaline amides and carbamates, related to quinoline and incorporating morpholine structures, have shown a wide range of efficacies as GABAA/benzodiazepine receptor modulators. This highlights their potential in neuropharmacological applications (Tenbrink et al., 1994).

Anticorrosion Applications

  • Quinoline derivatives with morpholine have been explored for their anti-corrosion effectiveness in protecting mild steel in acidic environments. This demonstrates their utility in industrial applications related to material preservation (Douche et al., 2020).

Complexation and Extraction

  • N,O-Hybrid diamide ligands, integrating N-heterocyclic cores such as morpholine, have been studied for their capability to selectively separate actinides from lanthanides. This research is crucial for nuclear waste management and recycling processes (Meng et al., 2021).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-17-3-2-14-12-16(13-15-4-7-24(17)18(14)15)22-20(27)19(26)21-5-1-6-23-8-10-28-11-9-23/h12-13H,1-11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHCPVLZJUWDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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